molecular formula C12H10N2O4S B2893089 (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide CAS No. 882240-42-8

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide

货号: B2893089
CAS 编号: 882240-42-8
分子量: 278.28
InChI 键: WAIWAKPOFPIRFL-TWGQIWQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and wound healing. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀N₂O₃S
  • Molecular Weight : 262.28 g/mol
  • IUPAC Name : this compound

The structural features of this compound include a thiazolidine ring which is known for contributing to various biological activities including anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, research on related compounds has demonstrated significant antiproliferative effects against various cancer cell lines:

  • Study Findings : A study evaluated several thiazolidine derivatives for their antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Among these, certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like irinotecan, indicating promising anticancer efficacy .

Wound Healing Properties

The compound has also been investigated for its wound healing properties. In vitro assays have shown that thiazolidine derivatives can enhance fibroblast proliferation and migration, which are critical processes in wound healing:

  • Mechanism of Action : The mechanism is believed to involve the modulation of growth factors and cytokines that promote tissue regeneration.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidine compounds is crucial for optimizing their biological activity. Key findings include:

  • Phenyl Substituents : The presence of methoxy groups on the phenyl ring significantly enhances anticancer activity, likely due to increased hydrophobic interactions with cellular targets .
  • Dioxo Group Influence : The dioxo functionality in the thiazolidine ring contributes to the compound's ability to interact with biomolecular targets effectively, enhancing its therapeutic potential .

Case Study 1: Antiproliferative Activity

A specific derivative of thiazolidine was tested against multiple cancer cell lines. The results indicated that it exhibited a high degree of selectivity and potency:

CompoundCell LineIC₅₀ (µM)Reference
Compound 18A54915
Compound 18MCF-720
Compound 18HepG218

Case Study 2: Wound Healing Efficacy

In another study focusing on wound healing:

ParameterControl GroupTreated Group
Cell Migration (%)50%80%
Proliferation RateLowHigh

The treated group showed a significant increase in both cell migration and proliferation rates compared to the control group, suggesting enhanced wound healing capabilities attributed to the compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, starting with condensation of a substituted benzaldehyde with thiazolidinedione, followed by coupling with 3-methoxyaniline derivatives. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during condensation steps .
  • Catalyst use : Palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) improves reduction efficiency in intermediate steps .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .
    Purification via column chromatography or recrystallization in ethanol is critical for >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., Z-configuration at the thiazolidinone double bond) and confirms substitution patterns on the phenyl ring .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-N-C bending) validate the thiazolidinedione core .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Functional group substitution : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate receptor binding .
  • Stereochemical analysis : Compare (2Z) vs. (2E) isomers using X-ray crystallography to determine conformational preferences in target binding pockets .
  • In vitro testing : Screen derivatives against disease-relevant cell lines (e.g., MCF-7 for cancer) to correlate structural modifications with IC₅₀ values .

Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

  • Standardize assay conditions : Control variables like serum concentration, incubation time, and cell passage number .
  • Verify compound stability : Use HPLC to confirm no degradation occurs during assays .
  • Orthogonal assays : Cross-validate results with enzymatic inhibition studies (e.g., kinase activity) or in vivo models (e.g., alloxan-induced diabetic rats) .

Q. What experimental design considerations are critical for in vivo toxicity and efficacy studies?

  • Animal models : Use transgenic rodents or xenografts for disease-specific contexts (e.g., NOD/SCID mice for cancer) .
  • Dosing regimen : Optimize bioavailability via intraperitoneal (IP) or oral administration, monitoring plasma half-life using LC-MS .
  • Biomarker analysis : Measure liver/kidney function markers (ALT, creatinine) and tissue histopathology to assess toxicity .

Q. Methodological Guidance

Q. What strategies improve solubility and stability for in vitro applications?

  • Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • pH adjustments : Buffered solutions (pH 7.4) prevent thiazolidinedione ring hydrolysis .
  • Lyophilization : Store as a lyophilized powder at -80°C to extend shelf life .

Q. How can researchers validate target engagement in enzymatic assays?

  • Kinetic studies : Measure Michaelis-Menten parameters (Km, Vmax) to quantify inhibition potency .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled substrates) to confirm competitive vs. non-competitive inhibition .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts to verify direct binding .

属性

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-8-4-2-3-7(5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIWAKPOFPIRFL-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。